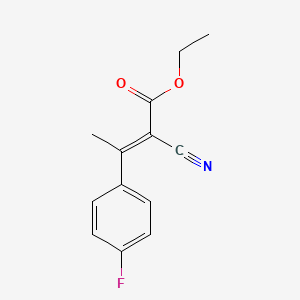

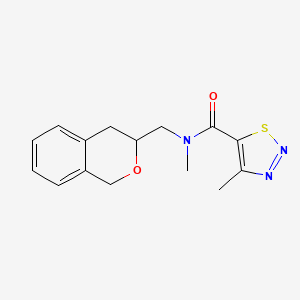

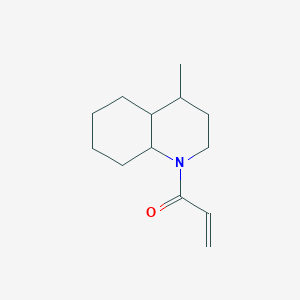

![molecular formula C14H19N3O3 B2497240 methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate CAS No. 352225-80-0](/img/structure/B2497240.png)

methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Methyl benzimidazole carbamates are synthesized via reactions involving alcohols or amines with acid chloride derivatives at room temperature or by reflux, leading to a variety of derivatives with potential antineoplastic and antifilarial activities (S. Ram et al., 1992). Another approach involves cyclization of diamines with methyl cyanocarbamate in the presence of acetic acid to produce compounds with helminthicidal properties (V. Pilyugin et al., 2003).

Molecular Structure Analysis

The molecular structure of benzimidazole carbamates is analyzed through techniques such as NMR and mass spectrometry. For instance, multi-13 C-labelled inhibitors of tubulin assembly provide insights into the structural aspects of benzimidazole carbamates, which are critical for their biological activity (H. H. A. Cheung et al., 1987).

Chemical Reactions and Properties

Benzimidazole carbamates participate in a range of chemical reactions, including transesterification and reaction with substituted benzoyl chlorides to form various derivatives. These reactions are pivotal for tailoring the properties of these compounds for specific biological activities (S. Ram et al., 1992).

Physical Properties Analysis

The analysis of physical properties, such as solubility, stability, and crystalline structure, is essential for understanding the behavior of benzimidazole carbamates in different environments and their formulation into pharmaceutical dosage forms. Techniques like high-performance liquid chromatography (HPLC) are used to determine these compounds and their degradation products in pharmaceutical forms (Z. Al-Kurdi et al., 1999).

Chemical Properties Analysis

The chemical properties, including reactivity with various nucleophiles and the ability to undergo specific chemical transformations, define the utility of benzimidazole carbamates in medicinal chemistry. The synthesis of N-alkyl carbamoylimidazoles, for example, showcases the versatility of benzimidazole carbamates as precursors for a wide range of biologically active compounds (P. Duspara et al., 2012).

Scientific Research Applications

Subheading Synthesis and Structural Analysis

A variety of carbamates, including benzimidazole carbamates, have been synthesized and studied, providing insights into their molecular structures and conformational dynamics. For instance, Iriepa et al. (2004) synthesized and studied a series of benzimidazole carbamates using NMR, IR spectroscopy, and X-ray diffraction. Their research revealed the existence of different types of hydrogen bonds and preferred molecular conformations in these compounds (Iriepa et al., 2004).

Pharmacological and Biological Properties

Subheading Therapeutic and Biological Applications

Beyond structural analysis, carbamates have been studied for their biological and pharmacological properties. For example, some carbamates, including benzimidazole derivatives, have shown potential in cancer radiotherapy. Kortylewicz et al. (2020) described the synthesis and biological evaluation of radiolabeled methyl N-[5-(3′-halobenzoyl)-1H-benzimidazol-2-yl]carbamate as a novel theranostic agent for cancer management (Kortylewicz et al., 2020).

Subheading Antimicrobial Effects and Environmental Applications

The antimicrobial effects of benzimidazole carbamates have been explored, particularly against pathogens like Helicobacter pylori. A study by Carcanague et al. (2002) demonstrated the potent and selective activities of certain carbamate structures against this gastric pathogen, suggesting their potential as novel anti-H. pylori agents (Carcanague et al., 2002). Moreover, the environmental impact and biodegradation of carbamates like carbendazim have been assessed, leading to the identification of carbendazim-degrading bacteria which could mitigate the adverse effects of these compounds on animal health and ecosystems (Zhang et al., 2013).

properties

IUPAC Name |

methyl N-[6-(3-methylbutoxy)-1H-benzimidazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-9(2)6-7-20-10-4-5-11-12(8-10)16-13(15-11)17-14(18)19-3/h4-5,8-9H,6-7H2,1-3H3,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXWSAVPYFIRBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC2=C(C=C1)N=C(N2)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2497157.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2497165.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide](/img/structure/B2497167.png)

![(E)-N-[(4-cyano-2-fluorophenyl)methyl]-2-phenylethenesulfonamide](/img/structure/B2497173.png)

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2497179.png)